4,4-Difluoro-1-butyne
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Overview
Description
4,4-Difluoro-1-butyne is an organic compound with the molecular formula C4H4F2. It is a member of the alkyne family, characterized by the presence of a carbon-carbon triple bond. The compound is notable for its two fluorine atoms attached to the terminal carbon, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
4,4-Difluoro-1-butyne can be synthesized through various methods. One common approach involves the deoxofluorination of 4-hydroxy-1-butyne using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. These reagents facilitate the replacement of the hydroxyl group with fluorine atoms under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale deoxofluorination processes. The use of phase transfer catalysts can enhance the efficiency of these reactions, allowing for higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4,4-Difluoro-1-butyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form difluorinated ketones or aldehydes.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, yielding difluorinated alkenes or alkanes.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are effective.
Substitution: Nucleophiles like sodium azide or thiolates can be employed under mild conditions.
Major Products Formed
Oxidation: Difluorinated ketones or aldehydes.
Reduction: Difluorinated alkenes or alkanes.
Substitution: Compounds with various functional groups replacing the fluorine atoms.
Scientific Research Applications
4,4-Difluoro-1-butyne has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of fluorinated biomolecules for imaging and diagnostic purposes.
Medicine: Investigated for its potential in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 4,4-Difluoro-1-butyne involves its ability to participate in various chemical reactions due to the presence of the carbon-carbon triple bond and the electron-withdrawing fluorine atoms. These features make it a versatile intermediate in organic synthesis. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to interact with a wide range of molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
4,4-Difluoro-3-methyl-1-butyne: Similar structure with an additional methyl group.
4,4-Difluoro-1-phenyl-1,3-butanedione: Contains a phenyl group and a diketone structure.
4,4-Difluoro-2-butene-1-one: Features a double bond and a ketone group
Uniqueness
4,4-Difluoro-1-butyne is unique due to its terminal alkyne structure combined with two fluorine atoms. This combination imparts distinct reactivity and stability, making it valuable in various chemical transformations and applications .
Properties
Molecular Formula |
C4H4F2 |
---|---|
Molecular Weight |
90.07 g/mol |
IUPAC Name |
4,4-difluorobut-1-yne |
InChI |
InChI=1S/C4H4F2/c1-2-3-4(5)6/h1,4H,3H2 |
InChI Key |
NUOFQQNKHOZBEC-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC(F)F |
Origin of Product |
United States |
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